2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound A) is a 1,2,4-triazole derivative with a sulfanyl acetohydrazide backbone. Its molecular formula is C24H20ClN5O2S, with a molecular weight of 477.97 g/mol (monoisotopic mass: 477.1026) . The structure features a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 4 of the triazole ring, coupled with a hydrazide-linked sulfanylacetate moiety. This scaffold is associated with diverse biological activities, including anticancer and antimicrobial properties, as observed in structurally related compounds .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-2-8-14(9-3-11)23-16(12-4-6-13(18)7-5-12)21-22-17(23)25-10-15(24)20-19/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQBNEPADSUTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structural features of this compound, including the triazole and sulfanyl groups, contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer research.
- Molecular Formula : C17H16ClN5OS
- Molecular Weight : 373.86 g/mol
- CAS Number : 893726-63-1
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Table 1: Antimicrobial Efficacy of Related Triazole Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | S. aureus, E. coli | TBD |
Anticancer Activity
The compound also shows promise as an anticancer agent. Studies have indicated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chlorophenyl group enhances its interaction with specific molecular targets in cancer cells, potentially leading to improved therapeutic outcomes .
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of triazole derivatives, it was found that certain compounds significantly inhibited the growth of human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The proposed mechanism includes the inhibition of key enzymes involved in cell proliferation pathways.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring is known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : It may modulate receptor functions involved in cancer progression and microbial resistance.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of derivatives containing the triazole moiety. The compound has been synthesized and evaluated for its effectiveness against various pathogens:
- Synthesis and Screening : A study synthesized several triazole derivatives and tested them against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the triazole structure exhibited significant antibacterial activity, with some derivatives showing moderate to excellent efficacy against resistant strains .
- Mechanism of Action : The antimicrobial action is often attributed to the disruption of cell wall synthesis and interference with nucleic acid metabolism, making triazole derivatives promising candidates for developing new antibiotics .
Antitumor Activity
The potential of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide in cancer treatment has also been explored:
- In Vitro Studies : Research has shown that triazole derivatives can inhibit tumor cell proliferation. For example, one study reported that specific modifications to the triazole ring enhanced cytotoxicity against various cancer cell lines .
- Mechanisms : The antitumor effects are believed to stem from the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways involved in cell survival and proliferation .
Agricultural Applications
Beyond medicinal uses, this compound has potential applications in agriculture:
- Fungicidal Properties : Triazole compounds are known for their antifungal activity. The synthesized derivative has been tested for its efficacy against plant pathogens, showing promise as a fungicide .
- Crop Protection : The ability to inhibit fungal growth makes it suitable for developing new agrochemicals aimed at protecting crops from diseases caused by fungal infections .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The compound was found to be effective against multiple strains of bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Antitumor Activity Assessment
In vitro assays were conducted on human cancer cell lines treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potential for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Activity
- Replacement of the 4-methylphenyl with a 2-(phenylamino)ethyl group (as in ) introduces hydrogen-bonding capacity, correlating with improved antimetastatic activity .
- Electron-donating groups (e.g., -NMe2 in , -OH in ) improve solubility and selectivity for cancer cells .
Cytotoxicity and Selectivity
- Compounds with hydrazones derived from aromatic aldehydes (e.g., 4-hydroxybenzaldehyde in ) show higher cytotoxicity against melanoma (IGR39) than breast or pancreatic cancer cells .
- Compound 10 (), featuring a dimethylamino-benzylidene group, exhibits dual activity: cytotoxicity (IC50 ~15 µM) and inhibition of cell migration, making it a promising antimetastatic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
